molecular formula C14H11N B1211374 9-Aminophenanthrene CAS No. 947-73-9

9-Aminophenanthrene

Cat. No.: B1211374
CAS No.: 947-73-9
M. Wt: 193.24 g/mol
InChI Key: KIHQWOBUUIPWAN-UHFFFAOYSA-N
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Description

9-Aminophenanthrene is an organic compound with the chemical formula C14H11N This compound is a colorless crystalline solid with a distinctive aromatic odor .

Scientific Research Applications

Future Directions

: Sigma-Aldrich: 9-Aminophenanthrene

Biochemical Analysis

Biochemical Properties

9-Aminophenanthrene plays a significant role in biochemical reactions, particularly as a model ligand for studying enzyme interactions. It interacts with enzymes such as cytochrome P450 (CYP) enzymes, specifically within the active site of CYP (eryF). This interaction involves binding to individual subsites within the enzyme’s active site, which can influence the enzyme’s activity and function . Additionally, this compound is used as a fluorescent-labeling reagent for free fatty acids, allowing for examination through high-performance liquid chromatography (HPLC) .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to bind to and activate the aryl hydrocarbon receptor (AHR) protein, leading to increased activity of AHR1A, AHR1B, and AHR2 proteins . This activation can influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell function includes modulation of oxidative stress and alterations in metabolic pathways, which can have downstream effects on cellular health and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as a ligand for cytochrome P450 enzymes, facilitating the NADPH-dependent conversion of substrates by incorporating oxygen into the substrate molecule . This mechanism of action involves enzyme inhibition or activation, depending on the specific enzyme and substrate involved. Additionally, this compound can influence gene expression by activating the aryl hydrocarbon receptor pathway, leading to changes in the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that this compound remains stable under recommended storage conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated potential impacts on cellular health, including oxidative stress and metabolic alterations .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of metabolic pathways and reduction of oxidative stress. At higher doses, this compound can induce toxic or adverse effects, including increased oxidative stress and potential damage to cellular structures . Threshold effects have been observed, indicating that there is a dosage range within which the compound exerts its desired effects without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those mediated by cytochrome P450 enzymes. It can influence the metabolism of arachidonic acid, leading to the production of metabolites such as 20-hydroxyeicosatetraenoic acid (20-HETE) and 11-dehydro-thromboxane B2 (11-dhTXB2) . These metabolites play roles in cardiovascular physiology and oxidative stress responses. The compound’s interactions with metabolic enzymes can alter metabolic flux and metabolite levels, impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It is slightly soluble in water, which affects its distribution and localization within cellular compartments . The compound’s transport and accumulation can influence its activity and function, as well as its potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. It can be directed to specific compartments or organelles within the cell, where it exerts its effects on enzyme activity and cellular processes

Preparation Methods

Synthetic Routes and Reaction Conditions: 9-Aminophenanthrene can be synthesized through the decarboxylation reduction reaction of threonine (phenylalanine). Initially, threonine undergoes decarboxylation under alkaline conditions to produce phenylacetaldehyde. Subsequently, phenylacetaldehyde undergoes ortho reduction to yield this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the aforementioned synthetic route. The process typically requires careful control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 9-Aminophenanthrene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the amino group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic reagents like halogens and nitrating agents are used under acidic conditions.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Various amine derivatives.

    Substitution: Halogenated or nitrated phenanthrene derivatives.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its amino group, which imparts distinct chemical reactivity and binding properties. This makes it valuable for specific applications in research and industry, particularly in studying enzyme interactions and developing fluorescent probes.

Properties

IUPAC Name

phenanthren-9-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H11N/c15-14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14/h1-9H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIHQWOBUUIPWAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N
Source PubChem
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DSSTOX Substance ID

DTXSID60241573
Record name 9-Aminophenanthrene
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Molecular Weight

193.24 g/mol
Source PubChem
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Physical Description

Pink or tan powder; [Sigma-Aldrich MSDS]
Record name 9-Aminophenanthrene
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Vapor Pressure

0.00000405 [mmHg]
Record name 9-Aminophenanthrene
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CAS No.

947-73-9
Record name 9-Aminophenanthrene
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Record name 9-Aminophenanthrene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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